molecular formula C28H50N4O7 B1671546 Epoxomicin CAS No. 134381-21-8

Epoxomicin

Numéro de catalogue: B1671546
Numéro CAS: 134381-21-8
Poids moléculaire: 554.7 g/mol
Clé InChI: DOGIDQKFVLKMLQ-JTHVHQAWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’époxomicine peut être synthétisée par une série de réactions chimiques impliquant la formation d’une structure tétrapeptidique époxy-cétone. La synthèse implique généralement l’utilisation de ligands chiraux et de méthodes d’époxydation asymétrique catalysée . Les étapes clés comprennent la formation du groupe époxy et le couplage subséquent des résidus d’acides aminés pour former la chaîne tétrapeptidique .

Méthodes de production industrielle : La production industrielle d’époxomicine implique la fermentation d’espèces spécifiques d’actinomycètes, suivie de procédés d’extraction et de purification . Le composé est ensuite soumis à d’autres modifications chimiques pour améliorer sa stabilité et son activité.

Analyse Des Réactions Chimiques

Types de réactions : L’époxomicine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les diols, les alcools et divers dérivés substitués, en fonction des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

L’époxomicine a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Cancer Research

Epoxomicin has been widely used in cancer research due to its ability to induce apoptosis in tumor cells. Studies have shown that it effectively inhibits the growth of various cancer cell lines, including those from melanoma and multiple myeloma. For instance, it has been demonstrated to enhance p53 stabilization and inhibit NF-κB activation, which are crucial pathways in tumorigenesis .

Inflammation Studies

The compound has also been utilized in studies investigating inflammatory responses. This compound inhibits NF-κB-mediated signaling pathways, which are pivotal in inflammation. In murine models, this compound has shown efficacy in reducing inflammation and edema, indicating its potential as an anti-inflammatory agent .

Neurodegenerative Diseases

Recent research has explored this compound's role in neurodegenerative diseases by targeting proteasomal degradation pathways that are often disrupted in conditions like Alzheimer's disease and Parkinson's disease. By inhibiting the proteasome, this compound may help restore normal protein homeostasis and reduce neurotoxic protein accumulation .

Case Study 1: Cancer Cachexia

A study focused on cancer cachexia demonstrated that this compound treatment improved muscle mass and metabolic profiles in tumor-bearing mice. The administration of this compound reduced calpain activity and expression levels of muscle atrophy-related genes, suggesting its potential as a therapeutic agent for managing cachexia associated with cancer .

Case Study 2: Neuroprotection

In a model of Parkinson's disease induced by neurotoxicants, this compound was shown to mitigate oxidative stress and reduce inflammatory mediators. This protective effect was attributed to the inhibition of proteasomal degradation pathways that contribute to neuronal cell death .

Comparison Table of this compound with Other Proteasome Inhibitors

FeatureThis compoundBortezomibCarfilzomib
SelectivityHighModerateHigh
Chymotrypsin-like ActivityStrongly inhibitedModerately inhibitedStrongly inhibited
NF-κB InhibitionYesYesYes
Clinical Approval StatusResearch use onlyApproved for myelomaApproved for myeloma
MechanismCovalent bindingReversible inhibitionIrreversible inhibition

Mécanisme D'action

L’époxomicine exerce ses effets en inhibant sélectivement le protéasome, un complexe protéase multicatalytique responsable de la dégradation des protéines ubiquitinées. Elle se lie de manière covalente aux sous-unités catalytiques du protéasome, inhibant principalement l’activité de type chymotrypsine . Cette inhibition conduit à l’accumulation de protéines ubiquitinées, perturbant divers processus cellulaires tels que la progression du cycle cellulaire, l’apoptose et l’activation de NF-kB .

Composés similaires :

Unicité de l’époxomicine : L’époxomicine est unique en raison de sa grande sélectivité et de sa puissance en tant qu’inhibiteur de protéasome. Contrairement à d’autres inhibiteurs, elle n’affecte pas les protéases non protéasomales, ce qui en fait un outil précieux pour étudier la fonction du protéasome et développer des thérapies ciblées .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its high selectivity and potency as a proteasome inhibitor. Unlike other inhibitors, it does not affect non-proteasomal proteases, making it a valuable tool for studying proteasome function and developing targeted therapies .

Activité Biologique

Epoxomicin is a natural product derived from the actinomycete Actinomycetes and is recognized as a potent and selective inhibitor of the proteasome, a crucial component in cellular protein degradation and regulation. This compound has garnered significant attention due to its biological activities, particularly its antitumor and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Proteasome Inhibition

This compound primarily exerts its biological effects through the selective inhibition of the proteasome's catalytic activities. It has been shown to covalently bind to specific β subunits of the proteasome, including LMP7, X, MECL1, and Z. This binding leads to the inhibition of chymotrypsin-like activity more potently than other proteasome inhibitors like lactacystin and MG-132 . The inhibition of proteasome activity disrupts various cellular processes, including cell cycle progression and NF-κB activation.

Anti-inflammatory Effects

Research indicates that this compound significantly inhibits NF-κB-mediated pro-inflammatory signaling pathways. In a study involving cardiac hypertrophy models, this compound treatment reduced NF-κB activity and associated inflammatory markers, demonstrating its potential as an anti-inflammatory agent .

Antitumor Activity

This compound has demonstrated notable antitumor activity in various preclinical models. For instance, it exhibited strong inhibitory effects against B16 melanoma tumors in mice . The mechanism underlying this antitumor effect is closely linked to its ability to induce apoptosis in cancer cells through proteasome inhibition.

Table 1: Summary of Antitumor Efficacy in Preclinical Studies

Study ReferenceTumor TypeModelEfficacy
B16 melanomaMurine modelStrong
P388 leukemiaMouse modelModerate
VariousIn vitro/in vivoPotent

Cardiac Remodeling

In studies focused on cardiac health, this compound has been shown to reverse preexisting cardiac hypertrophy. Mice subjected to pressure overload exhibited reduced myocyte apoptosis and improved cardiac function when treated with this compound. Specifically, it stabilized ejection fraction and reduced collagen deposition in heart tissues .

Table 2: Effects of this compound on Cardiac Parameters

ParameterControl Group (Vehicle)This compound Group
Left Ventricle-to-Tibial Length Ratio (LV/TL)IncreasedStabilized
Myocyte Cross-sectional Area (MCA)IncreasedReduced
Ejection FractionDecreasedStabilized
Collagen ContentIncreased (8-fold)Reduced (1.5-fold)

Study on Inflammasome Activation

A recent study highlighted this compound's role in activating the AIM2 inflammasome in human retinal pigment epithelial (RPE) cells. The research found that this compound induced IL-1β release more effectively than MG-132, suggesting that it might play a role in inflammatory diseases by modulating inflammasome pathways .

Study on Cardiac Hypertrophy Reversal

In another investigation, this compound was administered to mice with induced cardiac hypertrophy. The results indicated significant reductions in markers of heart failure and apoptosis compared to control groups. This study supports the potential therapeutic application of this compound in managing heart diseases related to proteasome dysfunction .

Propriétés

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGIDQKFVLKMLQ-JTHVHQAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044073
Record name Epoxomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134381-21-8
Record name Epoxomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134381-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxomicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOXOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoxomicin
Reactant of Route 2
Reactant of Route 2
Epoxomicin
Reactant of Route 3
Reactant of Route 3
Epoxomicin
Reactant of Route 4
Reactant of Route 4
Epoxomicin
Reactant of Route 5
Epoxomicin
Reactant of Route 6
Reactant of Route 6
Epoxomicin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.